molecular formula C27H28N4O6S2 B11682811 N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine

Cat. No.: B11682811
M. Wt: 568.7 g/mol
InChI Key: XZTXHTULNGFEGH-UHFFFAOYSA-N
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Description

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylidene core substituted with morpholine-4-sulfonyl groups and a phenyl-hydrazine moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine typically involves multi-step organic reactions. The starting materials often include fluorenone derivatives, morpholine, and phenylhydrazine. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the fluorenylidene core.

    Substitution: The sulfonyl and hydrazine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted fluorenylidene compounds.

Scientific Research Applications

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-one oxime
  • 2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime

Uniqueness

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine stands out due to its specific substitution pattern and the presence of both morpholine-4-sulfonyl and phenyl-hydrazine groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N4O6S2

Molecular Weight

568.7 g/mol

IUPAC Name

N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]aniline

InChI

InChI=1S/C27H28N4O6S2/c32-38(33,30-10-14-36-15-11-30)21-6-8-23-24-9-7-22(39(34,35)31-12-16-37-17-13-31)19-26(24)27(25(23)18-21)29-28-20-4-2-1-3-5-20/h1-9,18-19,28H,10-17H2

InChI Key

XZTXHTULNGFEGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)N6CCOCC6

Origin of Product

United States

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